2-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
2-(7-thiophen-2-yl-1,4-thiazepane-4-carbonyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S2/c21-14-12-16(23-15-5-2-1-4-13(14)15)19(22)20-8-7-18(25-11-9-20)17-6-3-10-24-17/h1-6,10,12,18H,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPKTBHMQDTXSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one typically involves multi-step reactions. One common approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of various enzymes and biological pathways.
Mechanism of Action
The mechanism of action of 2-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s structural uniqueness arises from the combination of chromen-4-one, thiazepane, and thiophene moieties. Key comparisons with analogous compounds include:
2-(7-(o-Tolyl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one Substituent Difference: Replaces thiophen-2-yl with an o-tolyl (methyl-substituted phenyl) group. This may reduce affinity for targets requiring π-π stacking (e.g., DNA topoisomerases) .
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one Substituent Difference: Lacks the thiazepane-thiophene moiety; instead, features a 4-methylphenyl and propoxy group. Impact: The propoxy group enhances solubility, while the methylphenyl substituent stabilizes the chromenone core via intramolecular C–H···O interactions. Crystal packing is dominated by π-π stacking (interplanar distance: 3.501 Å), a feature absent in the target compound due to its non-planar thiazepane ring .
5,7-Dihydroxy-4-propyl-2H-chromen-2-one Substituent Difference: Retains the chromenone core but substitutes hydroxyl and propyl groups at positions 5, 7, and 4. Impact: Hydroxyl groups enable hydrogen bonding with enzymes like topoisomerase II, while the propyl chain increases lipophilicity. This derivative exhibits antimicrobial activity (MIC: 2–8 µg/mL) and antitumor effects (IC₅₀: 10–50 µM) .
Pharmacological Profiles
While direct activity data for the target compound are unavailable, structurally related compounds provide insights:
- Thiophene Acrylonitriles : Derivatives like Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (32) exhibit potent anticancer activity (GI₅₀ <10 nM) and overcome P-glycoprotein-mediated resistance .
- Chromenones: Derivatives with hydroxyl groups (e.g., 5,7-dihydroxy-4-propyl-2H-chromen-2-one) show dual antimicrobial and antitumor activity, linked to ROS generation and DNA intercalation .
Physicochemical Properties
- Solubility: The thiophene and thiazepane groups likely confer moderate aqueous solubility, intermediate between hydrophobic o-tolyl analogs and hydrophilic hydroxylated chromenones.
- Stability: Intramolecular hydrogen bonds (C–H···O) and rigid chromenone core may enhance thermal stability compared to flexible acrylonitrile derivatives .
Biological Activity
The compound 2-(7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl)-4H-chromen-4-one is a heterocyclic compound that combines elements of thiophene, thiazepane, and chromenone structures. These structural components suggest potential biological activities, particularly in the areas of antimicrobial, anticancer, and enzyme inhibition. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features:
- A chromenone core, which is known for its diverse biological activities.
- A thiazepane ring that may contribute to the compound's pharmacological properties.
- A thiophene moiety that can enhance biological interactions due to its electron-rich nature.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives containing thiophene and thiazepane rings have shown effectiveness against various bacterial strains by disrupting cell membrane integrity or inhibiting essential metabolic pathways.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| A30 | Antifungal (Candida albicans) | 0.03 - 0.5 |
| A31 | Antifungal (Cryptococcus neoformans) | 0.25 - 2 |
Anticancer Activity
The anticancer potential of related compounds has been extensively studied. For instance, compounds derived from chromenone structures have demonstrated the ability to induce apoptosis in cancer cells and inhibit proliferation by targeting specific signaling pathways . The mechanism often involves the modulation of key proteins involved in cell cycle regulation.
Enzyme Inhibition
The compound's structural features suggest potential as an acetylcholinesterase (AChE) inhibitor , which is crucial for therapeutic applications in neurodegenerative diseases like Alzheimer's. In vitro studies have shown that similar coumarin-based compounds possess strong AChE inhibitory activity, with IC50 values in the low micromolar range .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized a series of thiazepane derivatives and evaluated their biological activities. The results indicated that compounds with a thiophene-thiazepane linkage exhibited promising AChE inhibition, with one derivative showing an IC50 value of 2.7 µM .
- Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of these compounds to AChE. The docking simulations revealed favorable interactions with the active site of the enzyme, suggesting a mechanism for their inhibitory action .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar compounds, highlighting their effectiveness against a range of pathogens including resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
